3-[(Phenylmethyl)amino]-1,5-pentanediol

Process Chemistry Scale-Up Synthesis Pamapimod Intermediates

Unprotected 3-amino-1,5-pentanediol (CAS 1117-23-3) limits process scalability due to high water solubility (LogP -1.3), necessitating 187 kg DCM extraction per kg product and generating 40 kg aluminum salt gel waste, achieving only 57% yield. 3-[(Phenylmethyl)amino]-1,5-pentanediol (CAS 1034082-96-6) resolves these bottlenecks: • LogP 0.7 enables non-aqueous isolation, eliminating extensive DCM extractions and gel waste. • 69% overall yield with >99% GC purity in Pamapimod synthesis (J. Med. Chem. 2011). • Benzyl group permits orthogonal non-aqueous hydrogenolysis, avoiding acidic Boc deprotection.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1034082-96-6
Cat. No. B129646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Phenylmethyl)amino]-1,5-pentanediol
CAS1034082-96-6
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(CCO)CCO
InChIInChI=1S/C12H19NO2/c14-8-6-12(7-9-15)13-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
InChIKeyKEDIHOPFSAGTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Phenylmethyl)amino]-1,5-pentanediol – Protected Amino-Diol Intermediate


3-[(Phenylmethyl)amino]-1,5-pentanediol (CAS 1034082-96-6) is an N-benzyl-protected amino-diol building block with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol [1]. It belongs to the class of secondary amino alcohols and functions specifically as a protected substituent in the multi-step synthesis of Pamapimod (P167500), a selective inhibitor of the α-isoform of p38 mitogen-activated protein (MAP) kinase . The benzyl (phenylmethyl) protecting group on the secondary amine critically modulates the physicochemical properties of the core 3-amino-1,5-pentanediol scaffold, enabling non-aqueous process chemistry that is not feasible with the unprotected, highly water-soluble free amine [2].

N-Benzyl Protection: Unsubstitutable for Scalable Synthesis


The unprotected analog 3-amino-1,5-pentanediol (CAS 1117-23-3) exhibits high water solubility (computed LogP -1.3) that leads to poor organic-phase recovery during extractive workup, necessitating six dichloromethane extractions (187 kg dichloromethane per kg product) and generating aluminum salt-laden aqueous waste that gels if stagnated [1]. The benzyl protecting group in the target compound shifts LogP to 0.7 [2], substantially decreasing aqueous solubility and enabling non-aqueous isolation with dramatically reduced solvent burden and waste generation. Furthermore, the original unprotected IND route achieved only 57% overall yield with poor purity, whereas the benzyl-protected first-generation route delivered 69% overall yield with >99% GC purity [1]. Simple in-class substitution with the free amine therefore compromises process scalability, yield, purity, and environmental profile—each with quantifiable magnitude.

Differentiation Evidence


Higher Overall Process Yield

The first-generation benzyl-protected synthetic route employing 3-[(Phenylmethyl)amino]-1,5-pentanediol (compound 9 in the published scheme) as the penultimate intermediate achieved a five-step overall yield of 69% starting from dimethyl 3-N-benzylamino-glutaconate (7). This compares to the original IND synthesis using the unprotected 3-amino-1,5-pentanediol, which delivered only 57% overall yield [1]. The 12-percentage-point improvement represents a relative yield increase of approximately 21%, directly attributable to the benzyl protecting group strategy that improved intermediate handling and recovery.

Process Chemistry Scale-Up Synthesis Pamapimod Intermediates

Superior GC Purity

The benzyl-protected first-generation process produced 3-amino-pentan-1,5-diol with a purity exceeding 99 area % by gas chromatography (GC). In contrast, the original IND route yielded product of poor purity that required additional thin-film evaporation purification before coupling with sulfone intermediate 2 [1]. This purity differential is critical because the API coupling step is sensitive to amine impurities that can form undesired byproducts.

Analytical Chemistry Intermediate Purity GC Analysis

Lipophilicity Advantage Enabling Non-Aqueous Isolation

The introduction of the benzyl protecting group in 3-[(Phenylmethyl)amino]-1,5-pentanediol shifts the computed octanol-water partition coefficient (XLogP3-AA) from -1.3 for the unprotected 3-amino-1,5-pentanediol to 0.7 [1][2]. This 2.0 log unit increase in lipophilicity reduces aqueous solubility, directly addressing the core process problem: the unprotected aminodiol required six dichloromethane extractions (187 kg DCM per kg product) and generated aluminum salt gel waste (40 kg gel per kg product) [3]. The benzyl-protected intermediate enables non-aqueous workup with dramatically reduced solvent volume and no gel formation.

Physicochemical Properties Lipophilicity Process Scalability

Orthogonal Deprotection via Hydrogenolysis

The benzyl protecting group in 3-[(Phenylmethyl)amino]-1,5-pentanediol can be removed under non-aqueous conditions via catalytic hydrogenolysis, as described in patent WO2008151992A2 [1]. This is chemically orthogonal to the Boc-protecting group strategy (second-generation route), which requires acidic deprotection that compromises recovery of the water-soluble free amine [2]. The non-aqueous benzyl deprotection avoids the Boc route's problematic aqueous isolation step and its associated resin-mediated purification complexity.

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Pamapimod Synthesis Intermediate

3-[(Phenylmethyl)amino]-1,5-pentanediol is explicitly cited in the primary medicinal chemistry literature on Pamapimod (Goldstein, D.M., et al., J. Med. Chem., 2011, 54, 2255–2265) as a protected substituent in the synthesis of this clinical-stage p38α/p38β inhibitor [1]. Pamapimod inhibits p38α with an IC₅₀ of 14 ± 0.002 nM (Ki = 1.3 nM) and p38β with an IC₅₀ of 480 ± 0.04 nM (Ki = 120 nM), displaying over 30-fold selectivity for p38α over p38β and no activity against p38δ or p38γ . The specific orthogonality of the benzyl protecting group makes this intermediate chemically essential for one of the validated synthetic routes to a compound that advanced to Phase 2 clinical trials for rheumatoid arthritis.

Medicinal Chemistry p38 MAP Kinase Pamapimod Intermediates

Application Scenarios


Pamapimod API Manufacturing Scale-Up

For process chemistry teams developing Pamapimod (or structurally related pyridopyrimidinone p38 inhibitors) at kilogram scale, 3-[(Phenylmethyl)amino]-1,5-pentanediol is the appropriate protected intermediate when the synthetic strategy requires non-aqueous isolation of the amino-diol fragment. The benzyl-protected route offers 69% overall yield with >99% GC purity, outperforming the unprotected route (57% yield, poor purity) [1]. The benzyl group's ability to suppress aqueous solubility (LogP 0.7 vs. -1.3) eliminates the need for extensive dichloromethane extraction (187 kg DCM/kg product) and prevents aluminum salt gel formation (40 kg gel/kg product) [1][2].

Route Scouting for Amino-Diol Protecting Groups

In medicinal chemistry and process research groups exploring alternative synthetic routes to p38 MAP kinase inhibitors or other pyridopyrimidinone-based kinase inhibitors, this compound serves as a benchmark benzyl-protected amino-diol. The orthogonality of the benzyl group—cleavable under non-aqueous hydrogenolysis without exposing the molecule to acidic conditions—provides a documented alternative to the Boc-protected route, which requires acidic deprotection and resin-mediated purification (150% resin loading, 18 h at 60 °C) [3]. This orthogonal deprotection strategy is valuable when acid-sensitive functionality is present elsewhere in the molecule.

Pamapimod Reference Standard and Impurity Marker

For analytical development and quality control laboratories supporting Pamapimod or related p38 inhibitor programs, 3-[(Phenylmethyl)amino]-1,5-pentanediol is a critical process-related impurity and intermediate reference material. The compound's established GC purity specification (>99 area %) and its traceability to the peer-reviewed J. Med. Chem. 2011 publication [4] make it suitable for use as a reference marker in HPLC/GC impurity methods during API release testing and stability studies.

N-Benzyl Amino Alcohol Protecting Group Research

For synthetic methodology groups investigating protecting group strategies for 1,3-amino alcohols, this compound provides a structurally characterized case study with published comparative process metrics. The quantitative yield differential (69% vs. 57%) and the documented non-aqueous deprotection protocol (WO2008151992A2) [3] support its use as a model substrate for studying hydrogenolytic debenzylation kinetics, catalyst screening, and continuous-flow debenzylation process development.

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